tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl group, a fluorophenylthio group, and a carboxylate group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-fluorobenzenethiol in the presence of a base such as sodium hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the fluorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxylate can be reduced to form alcohols.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic pathways .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its structural features are particularly useful in the design of molecules with improved bioavailability and target specificity .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenylthio group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((4-bromophenyl)thio)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate stands out due to the presence of the fluorine atom in the phenylthio group. Fluorine atoms can significantly influence the electronic properties of the molecule, enhancing its reactivity and stability. This makes the compound particularly valuable in the design of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)sulfanylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO2S/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)12-22-15-6-4-14(18)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJRBRFABVTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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